2-(Difluoromethyl)cyclobutanamine;hydrochloride
Description
2-(Difluoromethyl)cyclobutanamine hydrochloride is a fluorinated cyclobutane derivative with the molecular formula C₅H₁₀ClF₂N (exact mass: 157.04 g/mol) . Its structure features a cyclobutane ring substituted with a difluoromethyl (-CF₂H) group and an amine functional group, which is protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry due to fluorine's ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity .
Properties
Molecular Formula |
C5H10ClF2N |
|---|---|
Molecular Weight |
157.59 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(3)8;/h3-5H,1-2,8H2;1H |
InChI Key |
RUJCHDRFTGLSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Curtius Rearrangement
Gabriel Synthesis
Hydrochloride Salt Formation
The free amine undergoes protonation under controlled conditions:
- Dissolve amine in anhydrous Et₂O (0.2 M)
- Add 4M HCl in 1,4-dioxane (1.05 eq) at 0°C
- Stir 2 hr → Filter precipitate
- Wash with cold Et₂O (3× volumes)
- Dry under high vacuum (0.1 mbar)
- MP: 189-191°C (dec.)
- Purity: ≥99% (HPLC, 0.1% TFA)
- [¹H NMR] (D₂O): δ 3.12 (m, 1H), 2.85 (m, 2H), 2.45 (td, J=9.1 Hz), 1.98 (m, 2H)
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)cyclobutanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into difluoromethylated cyclobutanamines with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other substituents, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones and carboxylic acids.
Reduction: Difluoromethylated cyclobutanamines with various functional groups.
Substitution: A wide range of difluoromethylated derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)cyclobutanamine;hydrochloride is a chemical compound with a cyclobutane ring substituted with a difluoromethyl group and an amine functional group. It has a molecular formula of and a molecular weight of approximately 157.59 g/mol . The compound's structure, particularly the difluoromethyl group, can significantly influence its chemical properties and biological activity.
Applications in Medicinal Chemistry
This compound is useful as a building block in the synthesis of novel pharmaceuticals, especially those targeting neurological or metabolic processes. Compounds containing difluoromethyl groups are often studied for their roles in medicinal chemistry because of their ability to modulate biological targets effectively.
Structural Activity Relationship (SAR) Studies
Interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets. These studies are essential for understanding how modifications to its structure influence interactions with proteins or enzymes.
Class II Phosphoinositide-3-Kinases (PI3Ks) Inhibitors
Structural investigations have been performed to explore the potential of related compounds as selective PI3K-C2α inhibitors . The presence of an H-bond donor was found to be relevant for on-target interaction with the catalytic domain of the enzyme .
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 2-(Difluoromethyl)cyclobutanamine | Difluoromethyl group on cyclobutane | Potential enzyme inhibitor | Enhanced solubility as hydrochloride |
| 1-(Difluoromethyl)cyclobutanamine | Difluoromethyl at different position | Varies by position | Different reactivity patterns |
| 3-(Difluoromethyl)cyclobutanamine | Difluoromethyl at another position | Varies by position | Unique steric effects |
| 2-(Trifluoromethyl)cyclobutanamine | Trifluoromethyl instead of difluoro | Potentially more potent | Increased lipophilicity |
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Non-Fluorinated Cyclobutane Amines
- Cyclobutanamine Hydrochloride (CAS 6291-01-6): The simplest analog lacks fluorination. Its molecular weight (109.59 g/mol) is significantly lower than the difluoromethyl derivative. Non-fluorinated cyclobutane amines are often used as building blocks in drug discovery but exhibit lower metabolic stability due to the absence of fluorine’s electron-withdrawing effects .
Mono-Fluorinated Cyclobutane Amines
- 2-Fluorocyclobutanamine Hydrochloride (CAS 2288709-22-6): This analog substitutes a single fluorine atom on the cyclobutane ring. The mono-fluorination increases lipophilicity (clogP ≈ 1.2) compared to the non-fluorinated version but lacks the enhanced steric and electronic effects provided by the difluoromethyl group .
Impact of Difluoromethyl Substitution
Enhanced Bioavailability and Stability
The difluoromethyl group in 2-(Difluoromethyl)cyclobutanamine hydrochloride improves metabolic stability by reducing cytochrome P450-mediated oxidation.
Comparison with Other Fluorinated Cycloalkane Amines
- Key Insight : The cyclobutane ring balances ring strain and conformational flexibility, making it more pharmacologically versatile than cyclopropane or cyclohexane analogs .
Pharmacological Comparisons
Enzyme Inhibition vs. Receptor Modulation
- Eflornithine (DFMO) : A difluoromethyl ornithine derivative (CAS 70052-12-9) inhibits ornithine decarboxylase, targeting polyamine biosynthesis. While both compounds feature a difluoromethyl group, Eflornithine’s linear backbone contrasts with 2-(Difluoromethyl)cyclobutanamine’s cyclic structure, leading to divergent biological targets .
- Sigma-1 Receptor Ligands: N-(2-((5-(Phenoxymethyl)isoxazol-3-yl)oxy)ethyl)cyclobutanamine hydrochloride () demonstrates that cyclobutane amines without fluorination can still achieve receptor binding, but fluorination may fine-tune selectivity and potency .
Biological Activity
2-(Difluoromethyl)cyclobutanamine;hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclobutane ring substituted with a difluoromethyl group and an amine functional group, suggests interesting biological activities that warrant detailed exploration. This article summarizes the current understanding of its biological activity, including pharmacological applications, mechanisms of action, and comparative studies.
- Molecular Formula : CHClFN
- Molecular Weight : 157.59 g/mol
- Structure : Contains a four-membered carbon ring with a difluoromethyl group and an amine.
Pharmacological Applications
Research indicates that this compound may exhibit activity against various biological targets, particularly enzymes and receptors involved in disease processes. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to non-fluorinated analogs.
Potential Applications:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, although specific data on its efficacy remains limited.
- Medicinal Chemistry : Compounds with difluoromethyl groups are often explored for their roles in modulating biological targets effectively.
The mechanism by which this compound exerts its effects is currently under investigation. It is hypothesized that the compound interacts with molecular targets through binding interactions that modulate their activity. The presence of the difluoromethyl group may facilitate these interactions by enhancing the compound's solubility and stability in biological systems .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 2-(Difluoromethyl)cyclobutanamine | Difluoromethyl group on cyclobutane | Potential enzyme inhibitor | Enhanced solubility as hydrochloride |
| 1-(Difluoromethyl)cyclobutanamine | Difluoromethyl at different position | Varies by position | Different reactivity patterns |
| 3-(Difluoromethyl)cyclobutanamine | Difluoromethyl at another position | Varies by position | Unique steric effects |
| 2-(Trifluoromethyl)cyclobutanamine | Trifluoromethyl instead of difluoro | Potentially more potent | Increased lipophilicity |
Case Studies and Research Findings
Research has highlighted various aspects of the compound's biological activity:
- In vitro Studies : Initial findings indicate that this compound may inhibit specific enzymes involved in metabolic pathways. However, detailed IC50 values and specific targets have yet to be established .
- Toxicity Profile : Toxicity assessments have shown that the compound can cause skin irritation and is harmful if swallowed, indicating the need for careful handling in laboratory settings .
- Comparative Efficacy : In studies comparing similar compounds, those with modifications to the difluoromethyl group often exhibited varied reactivity patterns and biological activities, suggesting that subtle changes can significantly impact pharmacological outcomes .
Q & A
Q. How can researchers optimize the synthesis of 2-(Difluoromethyl)cyclobutanamine hydrochloride to achieve high purity and yield?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Fluorination : Use fluorinated reagents (e.g., Selectfluor®) under inert atmospheres to minimize side reactions. Temperature should be maintained between 0–25°C to balance reactivity and stability .
- Cyclobutane Ring Formation : Employ [2+2] photocycloaddition or strain-driven ring-closing metathesis, ensuring proper steric and electronic control to avoid ring-opening byproducts .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, while dichloromethane (DCM) may reduce unwanted hydrolysis .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: 5–10% methanol in DCM) to isolate the hydrochloride salt .
Table 1: Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition |
| Solvent | DMF or DCM | Balances reactivity/solubility |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Q. What spectroscopic techniques are essential for characterizing the structural integrity of 2-(Difluoromethyl)cyclobutanamine hydrochloride?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify cyclobutane ring protons (δ 2.5–3.5 ppm) and difluoromethyl groups (¹⁹F NMR: δ -120 to -140 ppm). Compare with computed spectra (DFT) for validation .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm stereochemistry.
Q. What in vitro assays are recommended for preliminary assessment of the biological activity of 2-(Difluoromethyl)cyclobutanamine hydrochloride?
Methodological Answer:
- Binding Affinity Assays : Use radioligand displacement (e.g., for serotonin or dopamine receptors) with IC₅₀ determination. Include positive controls (e.g., ketamine derivatives) for benchmarking .
- Cell Viability Assays : Test cytotoxicity in HEK-293 or SH-SY5Y cells using MTT/WST-1 protocols.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess Phase I metabolism (t₁/₂ calculation) .
Advanced Research Questions
Q. How can enantiomer-specific effects of 2-(Difluoromethyl)cyclobutanamine hydrochloride be systematically studied to inform structure-activity relationships?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA/IB) and hexane/isopropanol gradients. Confirm enantiomeric excess (ee) via polarimetry .
- Pharmacological Profiling : Test isolated enantiomers in receptor-binding assays (e.g., NMDA or σ receptors) and behavioral models (e.g., forced swim test for antidepressant activity) .
- Computational Docking : Perform molecular dynamics simulations (AutoDock Vina) to compare binding poses of R- and S-enantiomers at target sites .
Q. What computational modeling approaches are suitable for predicting the metabolic pathways of 2-(Difluoromethyl)cyclobutanamine hydrochloride?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism Prediction : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., cyclobutane ring or difluoromethyl group) .
- Metabolite Identification : Combine molecular fragmentation algorithms (e.g., Mass Frontier) with experimental LC-MS/MS data.
Q. What strategies resolve discrepancies in solubility data of 2-(Difluoromethyl)cyclobutanamine hydrochloride across different solvent systems?
Methodological Answer:
- Solvent Screening : Test solubility in buffered aqueous solutions (pH 1–7.4), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy .
- Co-Solvency Approach : Blend water with PEG-400 or propylene glycol to enhance solubility while maintaining biocompatibility .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .
Q. How do reaction conditions influence the formation of by-products during the synthesis of 2-(Difluoromethyl)cyclobutanamine hydrochloride?
Methodological Answer:
- By-Product Identification : Use LC-MS to detect intermediates (e.g., ring-opened amines or defluorinated derivatives).
- Mitigation Strategies :
- Lower reaction temperatures (<20°C) to reduce radical-mediated defluorination .
- Add scavengers (e.g., 2,6-lutidine) to trap acidic by-products during cyclization .
Contradictions and Considerations
- Solvent Choice : recommends DMF for synthesis, while highlights hygroscopicity issues in polar solvents. Pre-dry solvents over molecular sieves to mitigate .
- Fluorination Efficiency : emphasizes flow chemistry for controlled fluorination, whereas traditional batch methods () may require longer reaction times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
